molecular formula C9H9NO2S B8611807 (Toluene-2-sulphonyl)-acetonitrile

(Toluene-2-sulphonyl)-acetonitrile

Cat. No.: B8611807
M. Wt: 195.24 g/mol
InChI Key: ZMAUEMGCCPSKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Toluene-2-sulphonyl)-acetonitrile is a versatile sulfonyl-based building block in organic synthesis. The compound features an electron-withdrawing sulfonyl group adjacent to a nitrile group, creating an active methylene unit that is highly useful for forming carbon-carbon bonds . Its molecular formula is C9H9NO2S and it has a molecular weight of 195.24 g/mol . Researchers primarily utilize this compound in condensation reactions and cyclization processes. It serves as a key precursor in the synthesis of various heterocyclic compounds . The sulfonyl group acts as a strong activator, facilitating the deprotonation of the methylene group to generate a stabilized carbanion. This anion can undergo nucleophilic attack on various electrophiles, including carbonyl compounds . Furthermore, the nitrile group offers an additional handle for further chemical transformation into other functional groups, such as carboxylic acids or tetrazoles, enhancing the molecule's utility as a multifunctional synthetic intermediate . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

2-(2-methylphenyl)sulfonylacetonitrile

InChI

InChI=1S/C9H9NO2S/c1-8-4-2-3-5-9(8)13(11,12)7-6-10/h2-5H,7H2,1H3

InChI Key

ZMAUEMGCCPSKEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Pharmacological Properties

Compound Target Receptor Selectivity Ki Value (nM) Key Structural Feature
EMPA OX2 High 3.2 Toluene-2-sulphonyl group
SB-674042 OX1 High 0.7 No sulphonyl group
N-Ethyl-2-... (EMPA) OX1/OX2 Dual 8.5 (OX1) Toluene-2-sulphonyl and pyridine

Preparation Methods

Diazotization and Sulfonation of o-Toluidine

The diazotization of o-toluidine followed by treatment with sulfur dioxide (SO₂) and copper catalysts is a classical approach. Key steps include:

  • Diazotization : o-Toluidine reacts with nitrous acid (HNO₂) at 0–5°C to form a diazonium salt.

  • Sulfonation : The diazonium salt is treated with SO₂ in the presence of copper powder or cuprous chloride (CuCl), yielding toluene-2-sulfinic acid.

  • Oxidation : Sulfinic acid is oxidized to sulfonic acid using potassium permanganate (KMnO₄) and subsequently converted to the sulfonyl chloride via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction Conditions :

  • Temperature: 0–10°C (diazotization), 50–70°C (sulfonation).

  • Solvent: Sulfur dioxide (SO₂) or aqueous HCl.

  • Yield: ~80–85% for sulfonyl chloride.

Direct Sulfonation of Toluene with SO₃

Sulfonation of toluene using sulfur trioxide (SO₃) in liquid SO₂ produces a mixture of ortho, meta, and para isomers. Isotope dilution studies reveal an isomer distribution of 5.6% ortho , 9.7% meta , and 84.8% para . To isolate the ortho isomer:

  • Fractional Crystallization : The crude sulfonic acid mixture is dissolved in ethanol-water (1:1–5:1) and cooled to 50–70°C, selectively precipitating the ortho isomer.

  • Chlorination : The isolated ortho-sulfonic acid reacts with SOCl₂ to form the sulfonyl chloride.

Challenges : Low ortho isomer yield (5.6%) necessitates efficient separation techniques, such as composite solvent systems (e.g., ethanol-water).

Alternative Route: Chlorination of o-Thiocresol

A patent method involves reacting o-thiocresol with chlorine gas in glacial acetic acid:

o-Thiocresol+3Cl2CH₃COOHToluene-2-sulphonyl chloride+2HCl+S\text{o-Thiocresol} + 3\text{Cl}_2 \xrightarrow{\text{CH₃COOH}} \text{Toluene-2-sulphonyl chloride} + 2\text{HCl} + \text{S}

Advantages : Higher ortho specificity (>95%) and simpler purification.

Coupling Toluene-2-sulphonyl Chloride with Acetonitrile

The second stage involves attaching the acetonitrile group to the sulfonyl chloride. Two strategies are prevalent:

Nucleophilic Substitution with Chloroacetonitrile

Chloroacetonitrile (Cl-CH₂CN) reacts with sodium toluene-2-sulfinate in polar aprotic solvents (e.g., dimethylformamide, DMF):

R-SO₂⁻Na⁺+Cl-CH₂CNDMF, 60–80°CR-SO₂-CH₂CN+NaCl\text{R-SO₂⁻Na⁺} + \text{Cl-CH₂CN} \xrightarrow{\text{DMF, 60–80°C}} \text{R-SO₂-CH₂CN} + \text{NaCl}

Optimization :

  • Solvent Ratio : Acetonitrile-toluene (2:1) enhances reactivity.

  • Catalyst : 1–2 mol% DMF accelerates the substitution.

  • Yield : 85–90% with purity >99%.

Enolate-Mediated Coupling

Deprotonating acetonitrile with a strong base (e.g., lithium diisopropylamide, LDA) generates a carbanion, which attacks the electrophilic sulfur in sulfonyl chloride:

R-SO₂Cl+CH₂CN⁻THF, -78°CR-SO₂-CH₂CN+Cl⁻\text{R-SO₂Cl} + \text{CH₂CN⁻} \xrightarrow{\text{THF, -78°C}} \text{R-SO₂-CH₂CN} + \text{Cl⁻}

Key Parameters :

  • Base : LDA or sodium hydride (NaH).

  • Temperature : -78°C to prevent side reactions.

  • Yield : 70–75%.

Industrial-Scale Production Methods

Patent CN101845004B outlines a scalable process for toluene sulfonation:

Liquid-Phase Sulfonation with H₂SO₄

  • Reflux Conditions : Toluene and 98% sulfuric acid (30–35 wt%) are heated to 110–120°C.

  • Water Removal : Toluene vapor azeotropically removes water, maintaining high H₂SO₄ concentration.

  • Composite Solvent Crystallization : Adding ethanol-water (1:1–5:1) at 50–70°C precipitates the ortho isomer with ≤0.3% free sulfuric acid.

Performance Metrics :

  • Purity : 99.5–99.7%.

  • Output : 110–123g per 300g toluene.

Gas-Phase Sulfonation with SO₃

Introducing gaseous SO₃ into toluene at 0–10°C minimizes byproducts:

Toluene+SO₃0–10°CToluene-2-sulphonyl chloride+H₂SO₄\text{Toluene} + \text{SO₃} \xrightarrow{\text{0–10°C}} \text{Toluene-2-sulphonyl chloride} + \text{H₂SO₄}

Advantages : Higher ortho selectivity (>90%) and reduced acid waste.

Analytical and Optimization Data

Table 1: Isomer Distribution in Toluene Sulfonation

IsomerPercentage (%)
Ortho5.6 ± 0.6
Meta9.7 ± 0.4
Para84.8 ± 1

Table 2: Composite Solvent Effects on Crystallization

Solvent Ratio (H₂O:EtOH)Purity (%)Free H₂SO₄ (%)
1:199.50.3
3:199.70.15
5:199.60.2

Table 3: Reaction Yields for Acetonitrile Coupling

MethodYield (%)Purity (%)
Nucleophilic Substitution85–9099.5
Enolate-Mediated70–7598.7

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